2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol, also known as Win 48,098-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidinols and has been found to exhibit a range of biological activities, including antipsychotic, anticonvulsant, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
This compound 48,098-3 has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic properties, it has been shown to possess anticonvulsant and analgesic effects. It has also been found to inhibit the uptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 in lab experiments is its well-established pharmacological profile. Its activity as a dopamine D2 receptor antagonist has been extensively studied, making it a useful tool for investigating the role of dopamine in various physiological processes.
However, one limitation of using this compound 48,098-3 is its relatively low potency compared to other antipsychotic drugs. This may limit its usefulness in certain experimental contexts where higher potency drugs are required.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3. One area of interest is its potential as a treatment for substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further investigation into its antidepressant and analgesic properties may yield new insights into its mechanism of action and potential therapeutic applications. Finally, the development of more potent derivatives of this compound 48,098-3 may lead to the discovery of new antipsychotic drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-fluoroacetophenone to yield the corresponding chalcone. The chalcone is then subjected to a catalytic hydrogenation reaction in the presence of palladium on carbon to produce the desired piperidinol compound.
Wissenschaftliche Forschungsanwendungen
2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its antipsychotic properties and has been found to exhibit similar efficacy to other antipsychotic drugs such as haloperidol and clozapine.
Eigenschaften
IUPAC Name |
2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2FNO/c1-15-23(17-3-9-20(26)10-4-17)29-24(18-5-11-21(27)12-6-18)16(2)25(15,30)19-7-13-22(28)14-8-19/h3-16,23-24,29-30H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQSSISIXUBQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1(C2=CC=C(C=C2)F)O)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387560 |
Source
|
Record name | 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6368-08-7 |
Source
|
Record name | 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.